![molecular formula C4H5N3O B1417449 6-Methyl-1,2,4-triazin-5-ol CAS No. 16120-00-6](/img/structure/B1417449.png)
6-Methyl-1,2,4-triazin-5-ol
Overview
Description
6-Methyl-1,2,4-triazin-5-ol is a useful research compound. Its molecular formula is C4H5N3O and its molecular weight is 111.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that triazine derivatives, to which 6-methyl-1,2,4-triazin-5-ol belongs, have been identified as multifunctional, adaptable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, anti-protozoal .
Mode of Action
Triazines and tetrazines, the class of compounds to which this compound belongs, are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Biochemical Pathways
It is known that triazine derivatives can interact with various biochemical pathways due to their multifunctional nature .
Pharmacokinetics
It is known that triazine derivatives are metabolically resistant to o-glucuronidation .
Result of Action
It is known that triazine derivatives have been identified as having various biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, and anti-protozoal effects .
Biological Activity
6-Methyl-1,2,4-triazin-5-ol is a heterocyclic compound belonging to the triazine family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a triazine ring with a hydroxyl group at the 5-position and a methyl group at the 6-position. This configuration enhances its reactivity and biological profile.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₄H₅N₃O |
Physical State | Solid |
Purity | ≥ 97% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymes involved in cellular pathways such as DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells and may also exhibit antioxidant properties due to the presence of the hydroxyl group.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound and its derivatives. For instance:
- Cytotoxic Effects : The compound has shown significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. Research suggests that it induces apoptosis through increased apoptotic markers and morphological changes in treated cells.
- Mechanism Insights : The mechanism often involves interference with cellular signaling pathways that regulate cell proliferation and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for antimicrobial applications:
- Inhibition Studies : Preliminary studies suggest that it exhibits antimicrobial activity against a range of bacterial strains. The specific mechanisms are under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
A notable study conducted on derivatives of this compound highlighted its effectiveness as an anticancer agent:
- Study Design : Researchers synthesized several derivatives and assessed their cytotoxic effects on human cancer cell lines.
- Results : The results indicated that certain modifications to the triazine core significantly enhanced cytotoxicity compared to the parent compound. The most effective derivatives were those with additional functional groups that improved lipophilicity and cellular uptake.
- : The study concluded that structural modifications could optimize the biological activity of triazine derivatives for therapeutic applications .
Scientific Research Applications
6-Methyl-1,2,4-triazin-5-ol has been investigated for various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that modifications to the hydrazino group can enhance this activity.
- Anticancer Potential : In vitro studies have demonstrated that this compound can reduce cell viability in human cancer cell lines and induce apoptosis. This suggests its potential as a therapeutic agent in cancer treatment .
Chemical Reagent
In synthetic chemistry, this compound serves as:
- Building Block : It is utilized as a precursor in the synthesis of more complex molecules, particularly in medicinal chemistry where triazine derivatives are explored for their pharmacological properties .
- Reagent in Reactions : The compound participates in various chemical reactions including oxidation and substitution reactions. It can react with oxidizing agents to form different derivatives or undergo substitution to introduce new functional groups.
Industrial Applications
The industrial relevance of this compound includes:
- Development of Specialty Chemicals : It is used in the formulation of specialty chemicals due to its unique reactivity and ability to form diverse derivatives.
- Material Science : Its derivatives are explored for applications in materials science, including coatings and polymers due to their stability and functional properties .
Case Studies
Several case studies highlight the efficacy of this compound:
Properties
IUPAC Name |
6-methyl-4H-1,2,4-triazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3-4(8)5-2-6-7-3/h2H,1H3,(H,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZJMKDSKSWMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412088 | |
Record name | 6-methyl-1,2,4-triazin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00412088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16120-00-6 | |
Record name | 6-methyl-1,2,4-triazin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00412088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-1,2,4-triazin-5(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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